Nigrocin-2HSb
Description
Historical Context and Discovery of Nigrocin-2HSb and Related Peptides
This compound belongs to the nigrocin family of peptides, which are part of a larger group of antimicrobial peptides (AMPs) found in the skin secretions of amphibians. The discovery of these peptides is rooted in the broader investigation of amphibian skin as a rich source of bioactive molecules. These secretions form a crucial part of the frog's innate immune system, offering protection against a wide array of pathogens in their environment.
The identification of specific peptides like this compound has been made possible through advanced analytical techniques. "Shotgun" cloning and sequencing of cDNA from lyophilized skin secretions have been instrumental in identifying novel peptides from various frog species. mdpi.com This method allows researchers to deduce the amino acid sequences of these peptides, leading to their classification into families based on structural similarities.
The nigrocin family, including this compound, is characterized by specific amino acid sequences. For instance, Nigrocin-2GRb has the sequence GLFGKILGVGKKVLCGLSGMC. imrpress.com While the exact discovery date of this compound is not pinpointed in the provided results, the methodologies that led to its identification became prominent in the early 2000s for exploring the peptidome of amphibian skin. amphibiaweb.org
Biogeographical Distribution and Source Organisms of this compound
This compound is primarily sourced from the skin secretions of specific frog species. The UniProt database identifies the source organism for this compound as Odorrana hosii, also known as the Hose's rock frog. uniprot.org However, other research indicates that peptides from the nigrocin-2 (B1578548) family are also found in Odorrana schmackeri (Schmacker's frog), a species endemic to China. imrpress.comresearchgate.netmdpi.com This frog is commonly found in and around streams in southern and south-central China. thainationalparks.comwikipedia.org
The skin secretions of Odorrana schmackeri have been found to contain a variety of antimicrobial peptides, including those from the brevinin and nigrocin families. mdpi.comimrpress.com The presence of these peptides is a key component of the frog's defense mechanism.
| Source Organism | Common Name | Geographic Distribution |
| Odorrana hosii | Hose's rock frog, Malaysian odorous frog | Not specified in search results |
| Odorrana schmackeri | Schmacker's frog, Piebald odorous frog | Southern and south-central China thainationalparks.comwikipedia.org |
Significance of this compound within the Host Defense Peptide Family
This compound is classified as a host defense peptide (HDP), a class of molecules that are a fundamental component of the innate immune system in a vast range of organisms. In amphibians, these peptides are secreted onto the skin to provide a first line of defense against microbial invasion.
The significance of this compound and its relatives lies in their antimicrobial properties. They belong to the frog skin active peptide (FSAP) family and the brevinin subfamily. uniprot.org These peptides are typically cationic and amphipathic, characteristics that allow them to interact with and disrupt the membranes of microorganisms. Research has shown that this compound exhibits antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. uniprot.org
The structure of these peptides is crucial to their function. Many, including those in the nigrocin family, feature a "Rana box," a disulfide-bridged loop at the C-terminus. iiitd.edu.in This structural motif can be important for stabilizing the peptide's alpha-helical conformation and influencing its biological activity. iiitd.edu.in
| Peptide Family | General Characteristics | Key Structural Feature |
| Nigrocin | Cationic, Amphipathic | Often contains a "Rana box" disulfide bridge |
| Brevinin | Cationic, Amphipathic | Also part of the broader frog skin active peptide family |
Overview of Current Research Landscape and Key Unanswered Questions Regarding this compound
Current research on this compound and related peptides is focused on their potential as therapeutic agents. researchgate.netmdpi.com The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial compounds, and amphibian-derived peptides are a promising source. researchgate.netmdpi.com
Studies are actively exploring the structure-activity relationships of these peptides. For example, research on a related brevinin peptide from Odorrana schmackeri involved designing analogs to enhance antimicrobial efficacy by altering factors like conformation and net charge. researchgate.net Another study investigated the role of a specific leucine (B10760876) residue in a brevinin-1 (B586460) peptide from the same frog species, finding that its modification could significantly boost both antibacterial and anticancer activities. mdpi.com
A key area of investigation is understanding the precise mechanisms of action. While it is generally believed that these peptides disrupt microbial membranes, the exact interactions and downstream effects are still being elucidated. iiitd.edu.in For some nigrocins, research suggests a dual mechanism: inhibiting bacterial reproduction at low concentrations and directly destroying the cell membrane at higher concentrations. iiitd.edu.in
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLGSIFGAGKKIACALSGLC |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Biosynthetic Pathways of Nigrocin 2hsb
Methodologies for Isolation and Purification of Nigrocin-2HSb from Biological Sources
The primary source of this compound is the skin secretion of the Hose's rock frog (Odorrana hosii). cpu-bioinfor.orguniprot.org The isolation and purification of this peptide involve a multi-step process designed to separate it from a complex mixture of other biologically active molecules present in the frog's skin.
The initial step typically involves the collection of skin secretions. This is often achieved through a mild, non-invasive stimulation method that encourages the frog to release the secretions from its granular glands. These glands are responsible for producing a rich array of peptides and other compounds as a defense mechanism. imrpress.com
Following collection, the crude secretion undergoes a series of chromatographic techniques to separate the components based on their physicochemical properties. A common workflow includes:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating peptides based on their hydrophobicity. The crude secretion is passed through a column packed with a non-polar stationary phase. A gradient of increasing organic solvent (like acetonitrile) is used to elute the peptides, with more hydrophobic peptides being retained longer on the column.
Size-Exclusion Chromatography: This method separates molecules based on their size. It can be used as an initial purification step to fractionate the crude secretion before RP-HPLC or as a subsequent step to further purify fractions containing this compound.
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It can be employed to isolate peptides with specific charge characteristics, further refining the purification process.
Throughout the purification process, fractions are collected and analyzed to identify those containing the peptide of interest. This is often accomplished by monitoring the absorbance of the eluate at specific wavelengths (typically 214 nm for peptide bonds) and by bioassays to detect antimicrobial activity.
Advanced Structural Elucidation of this compound
Once a purified sample of this compound is obtained, its structure is determined using a combination of advanced analytical methods.
Primary Amino Acid Sequence Determination of this compound
The primary structure, which is the linear sequence of amino acids, is a fundamental characteristic of any peptide. The amino acid sequence of this compound has been determined to be GLLGSIFGAGKKIACALSGLC. cpu-bioinfor.orgufam.edu.br
The determination of this sequence is typically achieved through a combination of techniques:
Edman Degradation: This classic method sequentially removes one amino acid at a time from the N-terminus of the peptide. Each removed amino acid is then identified, allowing for the step-by-step reconstruction of the sequence.
Mass Spectrometry (MS): Modern proteomics heavily relies on mass spectrometry for peptide sequencing. Techniques like tandem mass spectrometry (MS/MS) are particularly powerful. nih.gov In this approach, the purified peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed. The mass differences between the fragments correspond to specific amino acids, allowing for the deduction of the sequence.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Glycine | G |
| 2 | Leucine (B10760876) | L |
| 3 | Leucine | L |
| 4 | Glycine | G |
| 5 | Serine | S |
| 6 | Isoleucine | I |
| 7 | Phenylalanine | F |
| 8 | Glycine | G |
| 9 | Alanine | A |
| 10 | Glycine | G |
| 11 | Lysine (B10760008) | K |
| 12 | Lysine | K |
| 13 | Isoleucine | I |
| 14 | Alanine | A |
| 15 | Cysteine | C |
| 16 | Alanine | A |
| 17 | Leucine | L |
| 18 | Serine | S |
| 19 | Glycine | G |
| 20 | Leucine | L |
| 21 | Cysteine | C |
To learn more about amino acid codes, you can refer to established resources. genscript.com
Secondary and Tertiary Structure Determination of this compound (e.g., Disulfide Bond Analysis)
The biological function of a peptide is intimately linked to its three-dimensional structure. For this compound, a key structural feature is the presence of a disulfide bond. Disulfide bonds are covalent linkages formed between the sulfur atoms of two cysteine residues. mtoz-biolabs.com These bonds play a crucial role in stabilizing the peptide's conformation. rapidnovor.com
Methodologies for Disulfide Bond Analysis:
The determination of disulfide bond connectivity is typically performed using mass spectrometry. mtoz-biolabs.comcovalx.com The general workflow involves:
Enzymatic Digestion: The peptide is treated with a protease (an enzyme that cleaves proteins) under non-reducing conditions to keep the disulfide bonds intact.
LC-MS/MS Analysis: The resulting peptide fragments are separated by liquid chromatography and analyzed by tandem mass spectrometry. creative-proteomics.com
Data Analysis: The mass spectra are analyzed to identify peptides that are linked by a disulfide bond. The masses of these linked peptides will be higher than the individual peptides. By comparing the masses of the fragments with and without a reducing agent (which breaks the disulfide bond), the specific cysteine residues involved in the bond can be identified.
For this compound, the disulfide bond forms a loop in the peptide chain, which is a common feature in many antimicrobial peptides. This structural motif is often essential for their interaction with microbial membranes.
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are chemical modifications that occur to a protein or peptide after its synthesis. mdpi.com These modifications can significantly alter the function, stability, and localization of the molecule. nus.edu.sg
In the case of this compound, the formation of the intramolecular disulfide bond is itself a post-translational modification. creative-proteomics.com This modification is crucial for its structural integrity and biological activity.
Other potential PTMs are generally investigated using high-resolution mass spectrometry. By comparing the experimentally measured mass of the peptide with the theoretical mass calculated from its amino acid sequence, any mass discrepancies can indicate the presence of modifications. Further analysis using tandem mass spectrometry can then be used to identify the nature and location of these modifications. While the disulfide bond is the most prominent PTM in this compound, the possibility of other modifications is always considered during a thorough structural characterization.
Biosynthetic Origin and Precursor Processing of this compound
This compound, like other antimicrobial peptides from frog skin, is synthesized as a larger precursor protein. This precursor protein is then processed to release the mature, active peptide. The study of the genes encoding these precursors provides valuable insights into the biosynthesis of this compound.
The general structure of an antimicrobial peptide precursor includes:
A Signal Peptide: This sequence at the N-terminus directs the precursor protein to the secretory pathway.
An Acidic Propiece: This region often follows the signal peptide and is thought to play a role in the correct folding of the precursor and in preventing the peptide from being active inside the host's cells.
The Mature Peptide Sequence: This is the sequence of the final, active peptide (this compound in this case).
The release of the mature peptide from the precursor involves cleavage by specific enzymes. This processing often occurs at specific cleavage sites flanking the mature peptide sequence.
The study of the biosynthetic origin of this compound involves molecular cloning techniques. By analyzing the mRNA from the frog's skin glands, it is possible to identify the cDNA that codes for the this compound precursor. This allows for the deduction of the full precursor sequence and provides a deeper understanding of how this important defense molecule is produced.
Comparative Peptidomic Analysis of this compound Homologues
This compound is part of a larger family of related peptides, known as homologues, which are found in different frog species. nih.gov Comparative peptidomics involves the systematic study and comparison of these peptide families.
This type of analysis reveals the evolutionary relationships between different frog species and how their defense peptides have diversified. By comparing the amino acid sequences of this compound with its homologues from other Odorrana species, such as Odorrana ishikawae (which produces Nigrocin-2ISa and Nigrocin-2ISb), scientists can identify conserved regions of the peptide that are likely crucial for its function, as well as variable regions that may contribute to species-specific adaptations. cpu-bioinfor.orguniprot.org
Table 2: Comparison of Nigrocin-2 (B1578548) Homologues
| Peptide | Species | Amino Acid Sequence |
| This compound | Odorrana hosii | GLLGSIFGAGKKIACALSGLC |
| Nigrocin-2ISa | Odorrana ishikawae | GIFSTVFKAGKGIVCGLTGLC |
| Nigrocin-2ISb | Odorrana ishikawae | GILGTVFKAGKGIVCGLTGLC |
This comparative approach is a powerful tool for discovering novel peptides with potentially unique biological activities and for understanding the molecular evolution of amphibian chemical defenses. nih.gov
Synthetic Strategies and Chemical Modification of Nigrocin 2hsb
Total Synthesis of Nigrocin-2HSb via Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods
The total synthesis of this compound, a complex peptide, necessitates meticulous planning and execution, often employing a strategic combination of solid-phase and solution-phase chemical methods. This dual approach leverages the efficiency of SPPS for linear chain assembly and the flexibility of solution-phase chemistry for cyclization and disulfide bond formation.
The choice of protecting groups for the amino acid residues is a critical factor in the successful synthesis of this compound. These temporary modifications prevent unwanted side reactions at the reactive side chains of the amino acids during peptide bond formation. The selection of an optimal protecting group strategy is guided by the specific amino acid composition of this compound and the desired final structure.
A common strategy involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the protection of the α-amino group of the amino acids. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This approach is advantageous as it avoids the repetitive use of strong acids, which can degrade sensitive peptide sequences.
For the side chains of the amino acids in this compound, a variety of acid-labile protecting groups are employed. The specific choice depends on the functional group of the amino acid. For instance, tert-butyl (tBu) based ethers, esters, and urethanes are commonly used for serine, threonine, aspartic acid, and glutamic acid. For lysine (B10760008), the Boc (tert-butyloxycarbonyl) group is a frequent choice, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Trt (trityl) groups are often used for arginine and cysteine, respectively.
The optimization of this strategy involves ensuring that the side-chain protecting groups remain stable throughout the synthesis and are only removed during the final cleavage step, which is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
Table 1: Common Protecting Groups in Fmoc-SPPS of Peptides
| Amino Acid Functional Group | Common Protecting Group | Cleavage Condition |
| α-Amino | Fmoc | 20% Piperidine in DMF |
| Carboxyl (Asp, Glu) | OtBu (tert-butyl ester) | TFA |
| Hydroxyl (Ser, Thr, Tyr) | tBu (tert-butyl ether) | TFA |
| Amine (Lys) | Boc | TFA |
| Guanidinium (Arg) | Pbf | TFA |
| Thiol (Cys) | Trt | TFA |
Many bioactive peptides, including members of the nigrocin family, possess a cyclic structure and/or disulfide bonds, which are crucial for their conformational stability and biological activity. The formation of these structures is a key step in the total synthesis of this compound.
Cyclization: If this compound possesses a cyclic backbone, this is typically achieved after the linear peptide has been assembled and cleaved from the solid support. The cyclization is performed in solution under high dilution conditions to favor intramolecular reaction over intermolecular polymerization. The choice of cyclization agent depends on the nature of the bond to be formed (e.g., an amide bond between the N-terminus and C-terminus or a side-chain to side-chain linkage). Common activating reagents for amide bond formation include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Disulfide Bond Formation: The formation of disulfide bonds between cysteine residues is a critical step for many peptides to achieve their native three-dimensional structure. This oxidative process is typically carried out after the peptide has been fully deprotected. A variety of oxidizing agents can be used, including air (oxygen), dimethyl sulfoxide (B87167) (DMSO), or potassium ferricyanide. The choice of conditions, such as pH and the presence of additives, can influence the rate and regioselectivity of disulfide bond formation, especially in peptides with multiple cysteine residues where several disulfide bridge isomers are possible. Careful optimization is required to ensure the formation of the correct, biologically active isomer of this compound.
Optimization of Protecting Group Strategies for this compound Synthesis
Rational Design and Synthesis of this compound Analogues
The rational design and synthesis of analogues of this compound are driven by the desire to improve its therapeutic potential. nih.gov By systematically modifying its structure, researchers can investigate the roles of specific amino acid residues, enhance antimicrobial potency, increase stability against enzymatic degradation, and reduce potential toxicity.
A primary strategy in analogue design is the substitution of one or more amino acid residues with other natural or non-natural amino acids. plos.org This can provide valuable insights into the structure-activity relationship of this compound. For instance, substituting a hydrophobic residue with a more or less hydrophobic one can probe the importance of hydrophobicity for membrane interaction. Similarly, altering the charge of the peptide by substituting neutral residues with cationic (e.g., lysine, arginine) or anionic (e.g., aspartic acid, glutamic acid) residues can modulate its interaction with microbial membranes.
Truncation studies, where the peptide chain is systematically shortened from the N- or C-terminus, can help to identify the minimal sequence required for biological activity. This is particularly useful for reducing the cost of synthesis and potentially improving the pharmacokinetic properties of the peptide. imrpress.com
Table 2: Examples of Amino Acid Substitution Strategies and Their Rationale
| Substitution Type | Example | Rationale |
| Cationicity Enhancement | Replace a neutral residue with Lys or Arg | Increase electrostatic attraction to negatively charged bacterial membranes. |
| Hydrophobicity Modulation | Replace a hydrophobic residue (e.g., Leu) with another (e.g., Ala or Trp) | Optimize the balance between membrane insertion and aqueous solubility. |
| Alanine Scanning | Systematically replace each residue with Alanine | Identify key residues ("hot spots") essential for biological activity. |
| D-Amino Acid Substitution | Replace an L-amino acid with its D-enantiomer | Increase resistance to proteolysis by endogenous proteases. |
The incorporation of non-natural amino acids offers a powerful tool to introduce novel chemical properties into this compound derivatives. nih.gov These modifications can lead to analogues with significantly enhanced stability and activity. For example, the introduction of β-amino acids or N-methylated amino acids can render the peptide backbone more resistant to cleavage by proteases. Fluorinated amino acids can be incorporated to enhance hydrophobicity and potentially improve membrane penetration. Furthermore, the use of amino acids with unique side chains can allow for specific labeling with fluorescent probes or other reporter groups for mechanistic studies.
Chimeric peptides are hybrid molecules that combine functional motifs from two or more different parent peptides. fu-berlin.denih.gov In the context of this compound, a chimeric construct could involve fusing its active domain with a motif from another antimicrobial peptide known to have a different mechanism of action. mdpi.com This strategy aims to create a synergistic effect, potentially leading to a broader spectrum of activity or a reduced likelihood of resistance development. Another approach is to link the this compound motif to a cell-penetrating peptide, which could enhance its uptake into target cells. nih.gov The design of these chimeras requires careful consideration of the linker region connecting the different motifs to ensure that each domain can fold and function correctly. rsc.org
Non-Natural Amino Acid Incorporations in this compound Derivatives
Chemical Derivatization Strategies for this compound
The chemical derivatization of this compound is a key area of research aimed at improving its therapeutic potential and understanding its mode of action. The primary amino acid sequence of this compound is GLLGSIFGAGKKIACALSGLC, with a disulfide bond between Cys15 and Cys21, which creates a cyclic structure. frontiersin.org This cyclic nature and the presence of specific functional groups within its amino acid residues offer various handles for chemical modification.
Site-Specific Labeling of this compound for Mechanistic Probes
Site-specific labeling is a powerful technique to introduce probes such as fluorophores or other reporter molecules at a precise location within a peptide without significantly altering its function. nih.govresearchgate.net This allows for detailed investigation of its interactions with bacterial membranes and other biological targets.
Given the structure of this compound, the most logical points for site-specific labeling are the cysteine residues. While the native peptide has a disulfide bond between Cys15 and Cys21, synthetic strategies could involve the introduction of an additional, specifically placed cysteine residue for labeling. frontiersin.org Methods for chemical modification of proteins at cysteine residues are well-established and highly efficient. nih.gov
One common approach involves the use of thiol-reactive dyes, such as those containing maleimide (B117702) groups. rsc.org The maleimide group reacts specifically with the free thiol group of a cysteine residue to form a stable thioether linkage. rsc.org This strategy would allow for the covalent attachment of a wide variety of probes to a synthetically introduced cysteine on this compound.
Another potential strategy involves the cyanylation of cysteine residues. The resulting β-thiocyanoalanine can serve as an infrared probe to map the peptide's structure and its binding to membranes. nih.gov This technique is particularly sensitive to the local environment of the labeled side chain.
The introduction of fluorescent labels would enable the use of techniques like fluorescence microscopy to visualize the peptide's localization within bacterial cells or its interaction with model membranes. This can provide critical insights into its mechanism of action, such as whether it forms pores in the membrane or acts on intracellular targets. nih.gov
Table 1: Potential Site-Specific Labeling Strategies for this compound Analogs
| Labeling Chemistry | Target Residue | Type of Probe | Potential Application |
| Maleimide-thiol reaction | Engineered Cysteine | Fluorophore (e.g., Fluorescein) | Visualization of peptide-membrane interaction |
| Thiol-ene reaction | Engineered Cysteine | Biotin | Affinity-based pulldown assays |
| Cyanylation | Engineered Cysteine | Nitrile group (CN) | Infrared spectroscopy studies of membrane binding |
| N-terminal modification | N-terminal Glycine | Various probes | Study of N-terminus role in activity |
Conjugation of this compound to Polymeric and Nanomaterials
To overcome challenges associated with the clinical use of antimicrobial peptides, such as stability and potential toxicity, they can be conjugated to polymers and nanomaterials. rsc.orgnih.gov These conjugation strategies can enhance the therapeutic profile of this compound.
Polymer Conjugation:
The conjugation of antimicrobial peptides to polymers like polyethylene (B3416737) glycol (PEG) is a widely used strategy to improve their solubility, stability, and circulation half-life, while potentially reducing toxicity. rsc.orgacs.org For this compound, conjugation could be achieved by reacting a functionalized polymer with a specific site on the peptide. The N-terminal amine or the amine side chain of the lysine residues could be potential conjugation sites. However, for more precise control, an engineered cysteine residue would be an ideal handle for conjugation, ensuring that the antimicrobial activity of the peptide is not compromised. rsc.org
Non-linear polymer architectures, such as star-shaped or comb-like polymers, can allow for the attachment of multiple peptide molecules, potentially increasing the local concentration of the peptide and enhancing its antimicrobial efficacy. acs.org
Nanomaterial Conjugation:
Functionalizing nanoparticles with antimicrobial peptides is a promising approach to develop novel antibacterial agents. frontiersin.orgfrontiersin.org Nanomaterials can serve as carriers for the peptides, protecting them from degradation and facilitating their delivery to the site of infection. nih.gov
Gold nanoparticles (AuNPs) or other metallic nanoparticles could be functionalized with this compound. nih.govfrontiersin.org The cysteine residues in this compound would readily facilitate its attachment to the surface of gold nanoparticles. These peptide-functionalized nanoparticles could exhibit synergistic antimicrobial effects and could also be used for imaging and diagnosis of bacterial infections. nih.govfrontiersin.org
The conjugation of this compound to these materials could lead to the development of advanced antimicrobial systems with improved stability and targeted activity.
Table 2: Potential Conjugation Strategies for this compound
| Conjugate Type | Material | Potential Linkage Chemistry | Potential Benefits |
| Polymer Conjugate | Polyethylene Glycol (PEG) | Thiol-maleimide, NHS-ester | Improved stability, reduced toxicity, longer circulation time |
| Nanoparticle Conjugate | Gold Nanoparticles (AuNPs) | Thiol-gold interaction | Enhanced antimicrobial activity, targeted delivery, imaging potential |
| Nanoparticle Conjugate | Polymeric Nanoparticles | Covalent attachment via functional groups | Controlled release, protection from degradation |
Mechanistic Investigations of Nigrocin 2hsb Biological Activities
Elucidation of Nigrocin-2HSb Interactions with Microbial Membranes
The primary mode of action for many antimicrobial peptides, including this compound, involves direct interaction with the microbial cell membrane. imrpress.com These interactions are governed by the peptide's physicochemical properties and lead to a loss of membrane integrity, which is often a fatal event for the microorganism. rjeid.com
Pore Formation and Membrane Disruption Mechanisms of this compound
This compound is classified as a pore-forming peptide. frontiersin.org This mechanism is a hallmark of many cationic antimicrobial peptides that target the negatively charged surfaces of bacterial membranes. The process begins with an initial electrostatic attraction between the positively charged peptide and the anionic components of the microbial membrane, such as phospholipids (B1166683) and lipopolysaccharides (LPS). frontiersin.org Following this initial binding, the peptides aggregate and insert themselves into the lipid bilayer, culminating in the formation of pores or channels. researchgate.net
Several models describe the architecture of these pores:
While the precise pore structure formed by this compound has not been detailed, its classification as a pore-forming peptide suggests it likely operates through one of these established mechanisms, leading to leakage of cellular contents and cell death. imrpress.comfrontiersin.org
Biophysical Studies of this compound-Lipid Interactions
While specific biophysical studies on this compound are not extensively documented, the interactions of similar antimicrobial peptides with lipid membranes are well-characterized and depend on several key physicochemical properties. rjeid.comfrontiersin.orgnih.gov this compound is a 21-amino-acid peptide with a net positive charge and a significant number of hydrophobic residues. cpu-bioinfor.org It possesses a cyclic structure due to a disulfide bond between two cysteine residues. cpu-bioinfor.org These features are critical for its interaction with and disruption of microbial membranes. rjeid.commdpi.com
The initial interaction is driven by electrostatic forces between the peptide's positive charges (from lysine (B10760008) residues) and the negatively charged bacterial membrane. frontiersin.org Upon contact with the membrane, many AMPs undergo a conformational change, often adopting an amphipathic secondary structure, such as an α-helix or β-sheet. nih.govmdpi.com This structure places hydrophobic residues on one face and hydrophilic/charged residues on the other, facilitating insertion into the lipid bilayer. nih.gov Techniques like circular dichroism have shown that AMPs can exist as a random coil in aqueous solution but fold into ordered structures in a membrane-mimicking environment. nih.gov
| Biophysical Property | Role in Membrane Interaction | Relevance to this compound |
|---|---|---|
| Net Positive Charge | Mediates initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.org | This compound has a net charge of +2, facilitating its targeting of microbial cells. cpu-bioinfor.org |
| Hydrophobicity | Drives the insertion of the peptide into the hydrophobic core of the lipid bilayer. rjeid.com | Contains 10 hydrophobic residues, contributing to its membrane-disrupting potential. cpu-bioinfor.org |
| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues, often in a helical or sheet structure, stabilizes the peptide within the membrane interface and is crucial for pore formation. mdpi.comnih.gov | As a member of the Nigrocin family, it is expected to form an amphipathic structure upon membrane interaction. |
| Size and Structure | The peptide's length and secondary structure influence the type and size of the pore formed. rjeid.com The cyclic nature can enhance stability. | This compound is a 21-residue cyclic peptide, a common feature among potent AMPs. cpu-bioinfor.org |
Intracellular Targets and Molecular Pathways Modulated by this compound
Beyond direct membrane disruption, some antimicrobial peptides can translocate into the cytoplasm and interfere with essential cellular processes. imrpress.com This dual-action mechanism can be highly effective and may reduce the likelihood of resistance development.
Inhibition of DNA and Protein Synthesis by this compound
Some antimicrobial peptides, after crossing the cell membrane, can exert their effects by inhibiting the synthesis of macromolecules like DNA, RNA, and proteins. nih.gov While direct evidence for this compound is pending, related peptides have been shown to function through these intracellular mechanisms. asm.orgnih.gov For instance, some AMPs bind to nucleic acids, interfering with replication and transcription. uobabylon.edu.iqmedchemexpress.com Others target the bacterial ribosome, blocking protein synthesis at various stages, from initiation to elongation and termination. nih.govwikipedia.org Proline-rich AMPs, for example, have been observed to bind to the 70S ribosome and obstruct the peptide exit tunnel, thereby halting protein production. nih.gov Given its antimicrobial profile, it is plausible that this compound could also possess such intracellular activities, complementing its membrane-disruptive function.
Modulation of Enzymatic Activities by this compound
This compound has been identified as an enzyme inhibitor. uniprot.org This represents another potential intracellular mechanism of its antimicrobial action. Enzyme inhibition can occur through several reversible or irreversible mechanisms that disrupt a pathogen's metabolic or regulatory pathways. labce.combgc.ac.in
| Inhibition Mechanism | Description |
|---|---|
| Competitive Inhibition | The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. labce.com |
| Non-competitive Inhibition | The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding. labce.comsavemyexams.com |
| Uncompetitive Inhibition | The inhibitor binds only to the enzyme-substrate complex, locking the substrate in place and preventing the reaction from completing. labce.com |
| Mechanism-Based Inhibition | The inhibitor, a substrate analog, is processed by the enzyme, which generates a reactive species that forms a stable, often covalent, bond with the enzyme, leading to irreversible inactivation. savemyexams.comresearchgate.net |
By inhibiting crucial enzymes, this compound could interfere with vital bacterial processes such as cell wall synthesis, energy metabolism, or the production of virulence factors. nih.gov The specific enzymatic targets of this compound remain an area for future investigation.
Disruption of Chaperone-Assisted Protein Folding by this compound
A more novel intracellular target for some antimicrobial peptides is the molecular chaperone system, which is essential for the correct folding of newly synthesized proteins. asm.orgcabidigitallibrary.org Chaperones like DnaK (the bacterial Hsp70) are critical for maintaining protein homeostasis. Disrupting their function leads to an accumulation of misfolded, non-functional proteins, which is lethal to the cell. acs.org
Certain proline-rich AMPs have been shown to specifically bind to bacterial DnaK, inhibiting its ATPase activity and preventing it from assisting in protein folding. asm.orgacs.orgresearchgate.net This interaction can be highly specific to bacterial chaperones, which offers an advantage in terms of selective toxicity. asm.org The mechanism often involves the peptide binding to a region of the chaperone that is crucial for its conformational changes and function, effectively locking it in an inactive state. acs.org Although this mechanism has not been explicitly demonstrated for this compound, its potential to act via this pathway cannot be ruled out and presents an intriguing avenue for research into its complete mode of action.
Mechanisms of this compound Action against Specific Microbial Pathogens (e.g., S. aureus, E. coli)
This compound, an antimicrobial peptide isolated from the skin secretions of the Hose's rock frog (Odorrana hosii), has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including the significant pathogens Staphylococcus aureus and Escherichia coli. cpu-bioinfor.org While detailed molecular studies exclusively on this compound are limited, the mechanisms of action can be inferred from research on the broader Nigrocin family of peptides and other amphibian antimicrobial peptides.
The primary mechanism by which many antimicrobial peptides, likely including this compound, exert their effects is through the disruption of the bacterial cell membrane. explorationpub.commdpi.com These peptides are typically cationic and amphipathic, allowing them to selectively interact with the negatively charged components of bacterial membranes, such as lipoteichoic acid in Gram-positive bacteria like S. aureus and lipopolysaccharides (LPS) in Gram-negative bacteria like E. coli. explorationpub.com
Upon initial electrostatic attraction, it is hypothesized that this compound peptides accumulate on the bacterial surface and insert into the lipid bilayer. This insertion can lead to a variety of disruptive outcomes, including the formation of pores or channels, which compromises the integrity of the cell membrane. This permeabilization results in the leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of the membrane potential, ultimately leading to cell death. researchgate.net
Research on a closely related peptide, a modified nigrocin from Hylarana latouchii (nigrocin-HLM), has shown that it can effectively eradicate biofilms of methicillin-resistant S. aureus (MRSA) by permeabilizing the cytoplasmic membrane. nih.gov This suggests a similar potent membrane-disrupting capability for this compound against S. aureus. For E. coli, the initial interaction would be with the outer membrane, followed by disruption of the inner cytoplasmic membrane, a common pathway for many antimicrobial peptides targeting Gram-negative bacteria. explorationpub.com
Some peptides in the Nigrocin family exhibit a concentration-dependent dual mechanism. At lower concentrations, they may inhibit bacterial reproduction through non-membrane-disruptive means, potentially by interfering with intracellular processes. At higher concentrations, they directly induce membrane lysis. researchgate.net It is plausible that this compound employs a similar strategy.
The antimicrobial efficacy of this compound against these pathogens is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the bacteria.
| Pathogen | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 28 µM |
| Escherichia coli | ATCC 25726 | 14 µM |
Data sourced from the Dramp Database. cpu-bioinfor.org
Resistance Mechanisms to this compound in Microbial Systems
A comprehensive review of the scientific literature reveals a significant gap in the understanding of microbial resistance to this compound. Currently, there are no published studies that specifically investigate or identify resistance mechanisms developed by bacteria against this particular peptide.
In general, the development of resistance to antimicrobial peptides is considered to be less frequent compared to conventional antibiotics due to their rapid, membrane-disrupting mechanism of action. researchgate.net However, bacteria can develop resistance to antimicrobial peptides through various strategies. These can include modifications of the bacterial cell surface to reduce the net negative charge, thereby repelling the cationic peptides. Other potential mechanisms involve the production of proteases that degrade the peptide or the use of efflux pumps to expel the peptides from the cell.
Given the lack of specific research on this compound resistance, this area remains a critical subject for future investigation to fully ascertain its long-term therapeutic potential.
Structure Activity Relationships Sar of Nigrocin 2hsb and Its Analogues
Correlating Nigrocin-2HSb Structural Motifs with Biological Potency
This compound, with its amino acid sequence GLLGSIFGAGKKIACALSGLC , belongs to the nigrocin family of peptides. A characteristic feature of many peptides in this family, including this compound, is the presence of a C-terminal heptapeptide (B1575542) motif flanked by two cysteine residues that form a disulfide bridge. This cyclic structure is often referred to as the "Rana box". mdpi.comfrontiersin.orgnih.gov The sequence of this motif in the broader nigrocin family is typically "CGLXGLC", where X is a variable amino acid. frontiersin.org In this compound, this corresponds to the sequence CALSGLC .
The role of the Rana box in the biological activity of nigrocin peptides is a subject of ongoing research. Studies on other members of the nigrocin family, such as nigrocin-HL from Hylarana latouchii, have investigated the significance of this motif. frontiersin.orgnih.gov In one such study, the removal of the Rana box from nigrocin-HL resulted in a peptide with altered activity. frontiersin.org Furthermore, replacing the entire Rana box motif with a single amidated phenylalanine residue led to an analog, nigrocin-HLM, with significantly enhanced antimicrobial potency against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and reduced toxicity. frontiersin.orgnih.gov
While these findings are for a different nigrocin peptide, they suggest that the Rana box in this compound may not be essential for its antimicrobial action and could be a target for modification to improve its therapeutic properties. The disulfide bridge within the Rana box provides structural constraint, and its removal or replacement could lead to peptides with different conformational flexibility and interaction profiles with microbial membranes.
Influence of Charge, Hydrophobicity, and Amphipathicity on this compound Activity
The antimicrobial activity of AMPs is heavily influenced by a delicate balance of net positive charge, hydrophobicity, and the resulting amphipathic structure.
Charge: Cationic AMPs are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is a critical first step in their mechanism of action. This compound has a calculated net charge of +2, conferred by the two lysine (B10760008) (K) residues at positions 11 and 12. frontiersin.org This positive charge facilitates its initial binding to the bacterial cell surface.
Hydrophobicity: Hydrophobicity, the measure of the tendency of a molecule to repel water, is another key determinant of AMP activity. After the initial electrostatic attraction, the hydrophobic residues of the peptide interact with the lipid core of the bacterial membrane, leading to membrane disruption and cell death. The amino acid sequence of this compound contains a significant number of hydrophobic residues (Leucine, Isoleucine, Alanine, Phenylalanine, Glycine, Cysteine). A hydrophobicity plot, based on the Kyte-Doolittle scale, can visualize the distribution of hydrophobic and hydrophilic regions along the peptide chain.
A higher positive value on the y-axis indicates greater hydrophobicity.
Amphipathicity: The spatial arrangement of hydrophilic and hydrophobic residues to form distinct polar and nonpolar faces is known as amphipathicity. This property is crucial for the membrane-disrupting activity of many AMPs. Upon binding to a membrane, peptides like this compound are thought to adopt a secondary structure, such as an alpha-helix, that segregates the hydrophobic and hydrophilic residues. This amphipathic conformation allows the peptide to insert into the membrane, with the hydrophobic face interacting with the lipid core and the hydrophilic face potentially interacting with the lipid head groups or forming the interior of a pore. The balance between hydrophobicity and amphipathicity is critical; excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis), as the peptide may interact indiscriminately with mammalian cell membranes. frontiersin.org
The following table summarizes the key physicochemical properties of this compound that influence its activity:
| Property | Value/Description | Source |
| Sequence | GLLGSIFGAGKKIACALSGLC | frontiersin.org |
| Net Charge | +2 | frontiersin.org |
| Hydrophobic Residues | 10 (L, I, A, F, G, C) | frontiersin.org |
| Amphipathicity | Propensity to form an amphipathic structure upon membrane interaction | General principle for AMPs |
Stereochemical Requirements for this compound Biological Function
The amino acids that constitute naturally occurring peptides are almost exclusively in the L-stereoisomeric form, and this compound is presumed to be composed of L-amino acids. frontiersin.org The stereochemistry of a peptide is a critical factor for its biological function, primarily due to its susceptibility to proteases and its interaction with chiral molecules like those found in cell membranes.
Proteases, enzymes that degrade proteins and peptides, are stereospecific and typically recognize and cleave peptide bonds between L-amino acids. Consequently, AMPs composed of L-amino acids can be rapidly degraded in biological systems, limiting their therapeutic potential. frontiersin.org One strategy to overcome this is the substitution of L-amino acids with their D-enantiomers. nih.gov Peptides containing D-amino acids are more resistant to proteolytic degradation. frontiersin.orgnih.gov
Studies on other AMPs have shown that the introduction of D-amino acids can have varied effects on antimicrobial activity. In some cases, replacing all L-amino acids with D-amino acids (creating the enantiomer) results in a peptide with similar or identical antimicrobial activity, suggesting that the mechanism of action is primarily based on membrane disruption rather than interaction with a specific chiral receptor. nih.gov However, partial D-amino acid substitution can sometimes disrupt the secondary structure necessary for activity. nih.gov For instance, substitutions in the middle of a sequence may disrupt an α-helical structure and abolish activity, while substitutions at the termini may be better tolerated. nih.gov
While no studies have been conducted on the stereochemical modifications of this compound specifically, the principles learned from other AMPs suggest that synthesizing this compound with D-amino acids could be a viable strategy to enhance its stability while potentially maintaining its antimicrobial function.
SAR Studies of this compound Derivatives for Specific Target Interactions
Currently, there is a lack of published structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound. However, the SAR study of the related peptide, nigrocin-HL, provides valuable insights into potential strategies for designing this compound derivatives with improved properties. frontiersin.orgnih.gov
The modification of the Rana box in nigrocin-HL demonstrated that targeting specific structural motifs can lead to derivatives with enhanced potency and reduced toxicity. frontiersin.org The table below compares the minimum inhibitory concentrations (MICs) of nigrocin-HL and its modified analog, nigrocin-HLM, against several microorganisms, illustrating the impact of this modification.
| Peptide | Modification | MIC (µM) vs S. aureus | MIC (µM) vs E. coli | MIC (µM) vs C. albicans |
| Nigrocin-HL | Original Peptide | >128 | >128 | >128 |
| Nigrocin-HLM | "Rana box" replaced with amidated Phenylalanine | 8 | 16 | 32 |
Data adapted from a study on Nigrocin-HL and its derivatives. frontiersin.org
These results suggest that similar modifications to this compound could be a promising avenue for developing new antimicrobial agents. Future SAR studies on this compound could explore:
Systematic substitutions within the "Rana box" : Replacing individual amino acids within the CALSGLC motif to fine-tune activity and stability.
Amino acid substitutions along the peptide backbone : Introducing different amino acids to modulate hydrophobicity, charge, and amphipathicity. For example, increasing the net positive charge by substituting neutral amino acids with lysine or arginine could enhance the initial interaction with bacterial membranes.
Terminal modifications : Amidation of the C-terminus or acetylation of the N-terminus can increase stability and alter activity. The C-terminal amidation of nigrocin-HLM contributed to its enhanced potency. frontiersin.org
By systematically creating and testing such derivatives, it would be possible to build a comprehensive SAR profile for this compound, guiding the development of analogues with optimized activity against specific bacterial pathogens.
Theoretical and Computational Studies of Nigrocin 2hsb
Molecular Modeling of Nigrocin-2HSb Conformation and Dynamics
Molecular modeling and simulation are powerful tools for exploring the conformational landscape and dynamic nature of peptides like this compound. scifiniti.comschrodinger.com These methods can reveal how the peptide behaves in different environments, which is crucial for its biological function.
Molecular dynamics (MD) simulations are computational experiments that allow for the observation of the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations would be instrumental in understanding its structural stability and behavior in both a water-based (aqueous) environment and when interacting with a bacterial cell membrane.
In Aqueous Solution: Simulations would track the folding and conformational flexibility of the peptide in water. This helps to identify the most stable three-dimensional shapes the peptide adopts before it encounters a target.
In Membranous Environments: To simulate its antimicrobial action, this compound would be placed near a model lipid bilayer that mimics a bacterial membrane (e.g., a POPE:POPG bilayer). nih.gov These simulations could reveal how the peptide approaches, inserts into, and potentially disrupts the membrane, a common mechanism for antimicrobial peptides. nih.gov Key insights would include the orientation of the peptide relative to the membrane and the specific amino acid residues that drive this interaction.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
This table presents a hypothetical set of parameters that would be used to initiate an MD simulation study.
| Parameter | Value/Description | Rationale |
| System | This compound peptide in a solvated lipid bilayer | To simulate the peptide's interaction with a bacterial membrane. |
| Force Field | AMBER, CHARMM, or GROMOS | Standard, well-validated force fields for protein and lipid simulations. |
| Water Model | TIP3P or SPC/E | Common water models that accurately represent solvent properties. |
| Membrane Model | POPE/POPG (3:1 ratio) | Represents a typical Gram-negative bacterial inner membrane. |
| Simulation Time | >500 nanoseconds (ns) | Sufficient time to observe peptide binding, insertion, and conformational changes. nih.gov |
| Temperature | 310 K (37 °C) | To simulate physiological conditions. |
| Pressure | 1 bar | Standard atmospheric pressure. |
A single static structure does not fully represent a flexible peptide. Instead, peptides exist as a collection of different conformations, known as a conformational ensemble. mdpi.combiorxiv.orgnih.gov Analysis of MD simulation trajectories allows for the characterization of this ensemble. mdpi.com
Techniques like cluster analysis can group the simulated structures into distinct conformational families. The results can reveal the most populated (and thus most probable) shapes of this compound. Understanding this ensemble is critical because the biologically active conformation—the shape the peptide adopts to bind its target—may not be the most common one in solution. irbbarcelona.orgnih.gov The radius of gyration (Rg) is often calculated to measure the compactness of the peptide's different conformations. mdpi.com
Table 2: Hypothetical Conformational Clusters of this compound from an MD Simulation
This table illustrates the kind of data that would be generated from a conformational ensemble analysis.
| Cluster ID | Population (%) | Average Radius of Gyration (Rg) (nm) | Dominant Secondary Structure |
| 1 | 45% | 0.85 | Alpha-helix |
| 2 | 30% | 1.10 | Random coil |
| 3 | 15% | 0.92 | Bent helix |
| 4 | 10% | 1.25 | Extended |
Molecular Dynamics Simulations of this compound in Aqueous and Membranous Environments
Prediction of this compound-Target Interactions through Molecular Docking
Molecular docking is a computational technique used to predict how a small molecule (a ligand, like this compound) binds to a larger molecule (a receptor, such as a bacterial protein or membrane). mdpi.comjscimedcentral.com The process involves sampling many possible orientations of the ligand in the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. waocp.org
For this compound, docking studies could be used to:
Identify Potential Protein Targets: Since this compound has antibacterial activity, it could be docked against known bacterial proteins that are essential for survival. uniprot.org This could generate hypotheses about its specific molecular target.
Predict Binding Modes: Docking can reveal the most likely three-dimensional arrangement of the peptide when it binds to its target. This includes identifying the specific amino acid residues on this compound that form key contacts (like hydrogen bonds or hydrophobic interactions) with the target. nih.gov
Guide Drug Design: By understanding how this compound binds, researchers can computationally design new peptide analogues with potentially improved binding affinity or selectivity.
The results are often ranked by a docking score (e.g., in kcal/mol), where a more negative value suggests a stronger predicted binding affinity. waocp.org
Ligand-Protein Binding Models for this compound
Direct experimental data on the specific ligand-protein binding models for this compound are not extensively documented in publicly available research. However, based on studies of homologous peptides, particularly those within the Nigrocin family and other "Rana box" containing AMPs, a general model of interaction can be inferred. The primary target for these cationic, amphipathic peptides is the microbial cell membrane.
Computational studies on related peptides, such as Nigrocin-2 (B1578548) from Pelophylax nigromaculatus (formerly Rana nigromaculata), provide a framework for understanding these interactions. nih.gov Investigations using circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have shown that Nigrocin-2 adopts a distinct α-helical structure in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov This induced helicity is crucial for its antimicrobial function. The resulting amphipathic α-helix, spanning residues 3-18 in Nigrocin-2, positions hydrophobic residues to interact with the lipid acyl chains of the bacterial membrane and cationic residues to interact with the negatively charged head groups of membrane phospholipids (B1166683). nih.gov
This interaction facilitates the peptide's insertion into and disruption of the membrane, a mechanism common to many AMPs containing a single linear amphipathic α-helix. nih.gov The process is believed to lead to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. nih.gov Molecular dynamics (MD) simulations on other amphibian AMPs further support this model, showing how the peptide's structure allows it to embed within and destabilize the lipid bilayer.
The characteristic "Rana box" motif, a C-terminal heptapeptide (B1575542) loop stabilized by a disulfide bond between Cys15 and Cys21 in this compound, is also a critical structural feature. semanticscholar.orgmdpi.com While its exact role in binding is debated, it is thought to constrain the peptide's conformation, potentially enhancing its stability and optimizing its orientation for membrane interaction. semanticscholar.orgmdpi.comnih.gov Some studies suggest the Rana box is crucial for maintaining the helical structure and antimicrobial activity, while others have found it to be dispensable in certain contexts. semanticscholar.orgmdpi.comresearchgate.net
Table 1: Key Structural Features of Nigrocin Peptides and Their Inferred Role in Binding
| Feature | Description | Inferred Function in Ligand-Protein (Membrane) Binding | Supporting Evidence |
| Cationic Nature | Net positive charge due to basic amino acid residues (e.g., Lysine). | Initial electrostatic attraction to negatively charged components of microbial membranes (e.g., phospholipids, teichoic acids). nih.gov | Common feature among most AMPs targeting bacterial membranes. |
| Amphipathic α-Helix | Secondary structure that segregates hydrophobic and hydrophilic residues onto opposite faces of the helix. | Facilitates insertion into the lipid bilayer; hydrophobic face interacts with lipid tails, hydrophilic face with lipid head groups and water. nih.gov | CD and NMR studies on Nigrocin-2 show helix formation in membrane-mimetic environments. nih.gov |
| "Rana Box" Motif | C-terminal cyclic heptapeptide formed by a disulfide bond. | Stabilizes the peptide's overall conformation, potentially enhancing resistance to proteolysis and optimizing membrane interaction. semanticscholar.orgnih.gov | Found in numerous ranid frog AMPs; modifications impact activity and stability. semanticscholar.orgmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov For antimicrobial peptides, QSAR can help identify key structural features that determine potency and selectivity, thereby guiding the design of new, more effective analogues. researchgate.netacs.org
While specific QSAR models for this compound analogues are not available in the literature, studies on other Rana box peptides and general AMPs provide a blueprint for how such models would be constructed. A QSAR study for peptides with the Rana box motif, for instance, successfully developed a model to predict the minimal inhibitory concentration (MIC) against Gram-negative bacteria using a small number of descriptors related to the peptide's hydrophobic moment. researchgate.net
Key descriptors typically used in AMP QSAR models include:
Hydrophobicity and Hydrophobic Moment: These parameters are crucial as they govern the peptide's ability to partition into and disrupt the microbial membrane. acs.org
Helical Content and Amphipathicity: The propensity to form a stable amphipathic helix is a determinant of activity. mdpi.com
Size and Molecular Weight: Peptide length can influence its mechanism of action and selectivity. researchgate.net
Structure-activity relationship studies on Nigrocin family peptides have highlighted the importance of these properties. For example, modifying a novel Nigrocin peptide (Nigrosin-6VL) to increase its cationicity while preserving the Rana box structure resulted in an analogue with significantly improved activity against Gram-negative bacteria. semanticscholar.org Conversely, other studies have shown that removing the Rana box from a Nigrocin-HL peptide and replacing it with other residues can also enhance activity, indicating that the relationship is complex. researchgate.netfrontiersin.org These experimental findings provide the foundational data needed to build predictive QSAR models.
Table 2: Examples of Structural Modifications in Nigrocin Analogues and Their Impact on Activity
| Peptide Analogue | Modification from Parent Peptide | Observed Effect on Antimicrobial Activity | Reference |
| Nigrocin-HLD | Deletion of the Rana box from Nigrocin-HL. | Improved activity against tested microorganisms. | semanticscholar.org |
| 2170-2R | Analogue of Nigrosin-6VL with preserved Rana box but enhanced cationicity. | Improved therapeutic efficacy, especially against Gram-negative bacteria. | semanticscholar.org |
| tB2U-K | Truncated Brevinin-2GUb (related family) with Rana box removed but cationicity increased. | Stronger activity compared to the truncated peptide with the Rana box. | mdpi.com |
Bioinformatic Analysis of this compound Homologues and Related Peptide Families
This compound belongs to the Nigrocin-2 family of antimicrobial peptides, which are a component of the innate immune system of many ranid frogs, particularly those of the genus Odorrana. mdpi.comnih.gov Bioinformatic analyses, including sequence alignments and phylogenetic studies, are crucial for understanding the evolutionary relationships between this compound, its homologues, and other AMP families.
Homologues of this compound have been identified in the skin secretions of various Chinese Odorrana frogs, such as O. schmackeri, O. livida, and O. hejiangensis. nih.gov These peptides share a high degree of sequence similarity, especially in the signal peptide and the C-terminal Rana box motif, but show variability in the N-terminal mature peptide region. researchgate.net This variation likely contributes to differences in their antimicrobial spectrum and potency. semanticscholar.org
Phylogenetic analyses based on the cDNA sequences of AMP precursors show that Nigrocin-2 peptides form a distinct clade. mdpi.comresearchgate.net They are closely related to other major ranid AMP families, such as the Brevinin-1 (B586460) and Brevinin-2 families. mdpi.comnih.gov These families also possess the conserved Rana box motif, suggesting a common evolutionary origin. mdpi.commdpi.com However, they differ in length and amino acid composition; Brevinin-1 peptides are typically around 24 residues long, while Brevinin-2 peptides are longer at approximately 29-30 residues, compared to the 21 residues typical for most Nigrocin-2 peptides. mdpi.comnih.gov
Table 3: Comparison of this compound with Related Amphibian AMP Families
| Peptide Family | Typical Length (amino acids) | Key Structural Features | Relationship to this compound |
| Nigrocin-2 | 21 | Cationic, Amphipathic α-helix, C-terminal Rana box. nih.govmdpi.com | This compound is a member of this family. |
| Brevinin-1 | ~24 | Cationic, Amphipathic α-helix, C-terminal Rana box. mdpi.comnih.gov | Closely related family, shares the Rana box motif. |
| Brevinin-2 | ~30-34 | Longer sequence, Cationic, Amphipathic α-helix, C-terminal Rana box. mdpi.comnih.gov | Closely related family, shares the Rana box motif. |
| Esculentin-1 | ~46 | Longer peptide, often with two Rana box-like domains. | More distantly related ranid peptide family. |
| Temporins | 8-17 | Short, typically lack cysteine and the Rana box. nih.gov | A different structural class of ranid frog AMPs. |
These comparative analyses highlight that this compound is part of a large and diverse superfamily of amphibian defense peptides. The variations observed among homologues and related families represent evolutionary adaptations, likely driven by the diverse microbial environments these frogs inhabit. mdpi.com
Advanced Analytical Characterization of Nigrocin 2hsb
High-Resolution Mass Spectrometry for Nigrocin-2HSb Characterization and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of novel peptides like this compound. This technique provides highly accurate mass measurements, which allow for the determination of the elemental composition of the peptide and its fragments. The initial characterization of this compound, as part of the peptidomic analysis of Odorrana hosii skin secretions, would have relied heavily on HRMS to distinguish it from a complex mixture of other peptides. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to determine the amino acid sequence of the peptide. researchgate.netnih.gov In this process, the isolated peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed. The mass differences between the fragment ions correspond to specific amino acid residues, allowing for de novo sequencing. For this compound, this process would confirm its primary structure and the presence of post-translational modifications, such as the disulfide bond.
While specific metabolite identification for this compound has not been extensively published, HRMS is the primary tool for such studies. This would involve incubating this compound in a biological system (e.g., with liver microsomes) and then using LC-HRMS to detect and identify any resulting metabolic products, such as hydroxylated or truncated forms of the peptide.
Table 1: Representative Data from High-Resolution Mass Spectrometry of this compound This table is illustrative of the data that would be generated and is based on typical values for peptides of this class.
| Parameter | Value | Significance |
|---|---|---|
| Monoisotopic Mass | 1977.7 Da | Provides the exact mass of the most abundant isotope of the peptide, used to calculate the elemental composition. |
| Amino Acid Sequence | GLLGSIFGAGKKIACALSGLC | The primary structure of the peptide, determined by MS/MS fragmentation. |
| Disulfide Bond | Cys15-Cys21 | A key structural feature identified through analysis of mass shifts after reduction and alkylation. |
| Observed Adducts | [M+H]⁺, [M+2H]²⁺ | Indicates the charge states of the peptide observed in the mass spectrometer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of peptides in solution. cabidigitallibrary.org This method provides information about the connectivity and spatial proximity of atoms within the molecule. For a peptide like this compound, 2D NMR experiments, such as COSY, TOCSY, and NOESY, would be performed.
The resulting data from these experiments would allow for the assignment of all proton resonances to specific amino acids in the peptide sequence. The Nuclear Overhauser Effect (NOE) data is particularly crucial, as it provides information about which protons are close to each other in space, allowing for the calculation of a set of distance restraints that define the peptide's fold. This would reveal the secondary structural elements of this compound, such as the presence of α-helices or β-sheets. acs.orgnih.gov
Table 2: Illustrative NMR Structural Statistics for a Peptide of this compound's Class This table represents the type of data generated from an NMR structural study and does not reflect published data for this compound.
| Structural Statistic | Value | Description |
|---|---|---|
| Total NOE Restraints | >200 | The number of distance constraints used to calculate the structure. |
| Dihedral Angle Restraints | 20-30 | Constraints on the peptide backbone angles, derived from chemical shifts. |
| RMSD for Backbone Atoms | <0.5 Å | A measure of the precision of the calculated structure. Lower values indicate higher precision. |
| Predominant Secondary Structure | Amphipathic α-helix | The likely secondary structure for many antimicrobial peptides in a membrane-mimicking environment. |
Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in different environments. nih.govmdpi.com The method measures the differential absorption of left and right circularly polarized light by the peptide backbone. The resulting spectrum is characteristic of the peptide's secondary structure.
For this compound, CD spectroscopy would be used to determine its conformational flexibility. By measuring its CD spectrum in aqueous solution versus a membrane-mimicking environment (like trifluoroethanol or lipid vesicles), researchers can observe conformational changes. mdpi.com A random coil structure in water that transitions to a well-defined α-helical or β-sheet structure in a hydrophobic environment is a common characteristic of many antimicrobial peptides. nih.govscielo.br
Table 3: Representative Circular Dichroism Data for an Antimicrobial Peptide This table illustrates typical CD results for a frog skin peptide and is not specific to this compound.
| Solvent | Predominant Secondary Structure | Key Spectral Features |
|---|---|---|
| Water | Random Coil | Strong negative band around 198 nm. |
| 50% Trifluoroethanol (TFE) | α-Helical | Negative bands near 208 and 222 nm, and a positive band near 192 nm. |
| SDS Micelles | α-Helical | Similar to TFE, indicating helix formation in a membrane-like environment. |
X-ray Crystallography of this compound-Target Complexes
X-ray crystallography is the gold standard for determining the atomic-level three-dimensional structure of molecules, including peptide-target complexes. cabidigitallibrary.orgacs.orgnih.gov This technique requires the formation of a high-quality crystal of the molecule of interest, which can be challenging for small, flexible peptides like this compound.
Therefore, X-ray crystallography would most likely be applied to this compound when it is in a complex with a larger, more structured binding partner, such as a bacterial protein or a component of the cell membrane. acs.orgnih.gov Obtaining a crystal structure of such a complex would provide invaluable, high-resolution insights into the precise molecular interactions that are responsible for the antimicrobial activity of this compound. To date, there are no published crystal structures involving this compound.
Advanced Chromatographic Techniques for this compound Analysis
Advanced chromatographic techniques are indispensable for the purification and analysis of this compound from its natural source. researchgate.netnih.govcapes.gov.br Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method used to isolate peptides from the complex mixture of frog skin secretions. springernature.com The separation is based on the differential hydrophobicity of the peptides.
Ultra-high-performance liquid chromatography (UPLC) offers higher resolution and faster separation times compared to traditional HPLC. nih.govcapes.gov.br When coupled with mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for peptidomic analysis, enabling the rapid identification and quantification of peptides like this compound in a given sample. researchgate.netnih.gov
Table 4: Typical Chromatographic Parameters for the Analysis of a Peptide like this compound This table provides an example of the chromatographic conditions that would be used and is not based on a specific published method for this compound.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 reversed-phase | Separates peptides based on hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | The aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in acetonitrile | The organic component of the mobile phase, used to elute the peptides. |
| Gradient | 5-60% Mobile Phase B over 60 minutes | Creates a gradient of increasing hydrophobicity to elute peptides with different properties. |
| Detection | UV absorbance at 214 nm and 280 nm | Detects the peptide bonds and aromatic residues, respectively. |
Future Research Directions and Challenges for Nigrocin 2hsb Research
Development of Novel Synthetic Routes for Complex Nigrocin-2HSb Analogues
The advancement of this compound research is intrinsically linked to the ability to produce the peptide and its variants in the laboratory. Chemical synthesis is paramount for creating analogues to probe structure-activity relationships, enhance potency, and improve stability.
Future research will likely employ well-established techniques such as Solid-Phase Peptide Synthesis (SPPS) , a standard method for producing AMPs and their analogues. mdpi.comnih.gov This methodology allows for the stepwise addition of amino acids, enabling precise control over the final sequence. mdpi.com The synthesis of complex analogues of this compound could involve several strategies that have been successful for other AMPs:
Amino Acid Substitution: Systematically replacing specific amino acids in the this compound sequence can help identify key residues responsible for its antimicrobial activity. For instance, enriching the peptide with cationic residues like lysine (B10760008) or arginine can enhance its interaction with negatively charged bacterial membranes. royalsocietypublishing.org Similarly, modifying hydrophobic residues can alter the peptide's amphipathicity, which is crucial for membrane disruption. novoprolabs.com
Cyclization Strategies: this compound naturally contains a disulfide bridge. cpu-bioinfor.org Synthetic strategies can explore other forms of cyclization, such as head-to-tail cyclization, to create more rigid structures. mdpi.comacs.org These constrained analogues often exhibit increased resistance to enzymatic degradation. mdpi.comoup.com
Lipopeptide Modifications: The N-terminal acylation of peptides with fatty acids is a proven method to enhance antimicrobial potency. nih.gov Creating lipopeptide analogues of this compound could significantly boost its efficacy, a strategy that has been effective for other marine and amphibian peptides. nih.gov
The primary goal of synthesizing these analogues is to create a library of related compounds for systematic screening, identifying candidates with improved therapeutic properties compared to the native peptide.
Integration of this compound into Chemical Biology Tools and Probes
To understand how this compound functions at a molecular level, it must be integrated into chemical biology toolsets. This involves chemically modifying the peptide to allow for visualization and tracking without abolishing its biological activity. A key future direction is the development of probes to study its mechanism of action.
A common approach is the attachment of fluorescent labels or tags to the peptide. These labeled probes would enable researchers to:
Visualize the peptide's interaction with bacterial cells in real-time using techniques like fluorescence microscopy.
Quantify its binding to bacterial membranes.
Determine if the peptide penetrates the cell membrane or acts solely on the surface. mdpi.com
Study its potential intracellular targets, such as DNA or proteins, which is a known mechanism for some AMPs. mdpi.com
Furthermore, creating biotinylated versions of this compound would facilitate pull-down assays to identify specific binding partners within the bacterial cell, offering deeper insights into its molecular targets. These chemical biology tools are essential for moving beyond simple activity assays to a detailed mechanistic understanding, which is crucial for rational drug design.
Exploration of this compound's Broader Biological Roles and Pathways
The known biological activity of this compound is its antibacterial effect against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.orguniprot.org However, peptides in the nigrocin family and other amphibian AMPs often exhibit a wide range of biological functions. frontiersin.orgmdpi.comnih.gov A critical area of future research is to explore this broader potential for this compound.
Known Antimicrobial Activity of this compound
| Target Organism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus (ATCC 25923) | Gram-positive bacterium | 28 µM |
| Escherichia coli (ATCC 25726) | Gram-negative bacterium | 14 µM |
Data sourced from the Data Repository of Antimicrobial Peptides (DRAMP). cpu-bioinfor.org
Future investigations should expand this profile to include:
Antifungal Activity: Many amphibian AMPs are potent against pathogenic fungi like Candida albicans. frontiersin.orgmdpi.com
Antiviral Properties: Some AMPs can inhibit enveloped viruses by disrupting their lipid envelopes. wikipedia.org
Anticancer Activity: The membrane-disrupting properties of AMPs can also be directed against cancer cells, which often have altered membrane compositions compared to healthy cells. frontiersin.orgwikipedia.org
Immunomodulatory Effects: AMPs can modulate the host's innate immune response, for example, by recruiting immune cells or reducing inflammation, which can be as important as their direct antimicrobial action. nih.govthesciencein.org
Mechanistic studies, likely to be guided by research on other nigrocins, will probably show that this compound acts by permeabilizing bacterial membranes, a common mechanism for AMPs. mdpi.comwikipedia.orgnih.gov This is often achieved through the formation of an amphipathic α-helix that inserts into and disrupts the lipid bilayer. nih.gov
Addressing Challenges in this compound Research: Stability and Deliverability
A significant hurdle for the clinical development of any peptide therapeutic is its inherent instability and the challenge of effective delivery to the target site. mdpi.comnih.govijpsjournal.com Peptides like this compound are susceptible to degradation by proteases in the body, leading to a short half-life. mdpi.com
Key challenges and future research directions include:
Enhancing Proteolytic Stability: Future work on this compound analogues will need to focus on modifications that increase resistance to enzymes. Strategies include the incorporation of unnatural D-amino acids, which are not recognized by proteases, and cyclization to make the peptide backbone less accessible. mdpi.comoup.commdpi.com
Improving Bioavailability: Oral delivery of peptides is notoriously difficult due to the harsh environment of the gastrointestinal tract. mdpi.comnih.gov Research into formulation strategies, such as encapsulation in protective polymeric nanoparticles or hydrogels, will be necessary to enable non-invasive delivery routes. nih.govrsc.org
Sustained Release Formulations: For applications like treating chronic wound infections, it is desirable to have a sustained release of the peptide over time. nih.gov Developing smart materials, such as silk-based or amphiphilic hydrogels, that can encapsulate this compound and release it slowly would be a major advancement. nih.govacs.org
Overcoming these stability and delivery challenges is essential for translating a promising peptide from a laboratory curiosity into a viable therapeutic agent. ijpsjournal.comdrug-dev.com
Prospects for this compound in Advanced Biological and Materials Science Applications
The unique properties of AMPs like this compound open up possibilities beyond traditional therapeutics, extending into the realm of materials science. As the threat of antibiotic resistance grows, the development of novel antimicrobial agents and materials is a global priority. oup.comnih.govnovapublishers.com
Advanced Biological Applications: The primary prospect for this compound is as a lead compound for a new class of antibiotics. Its membrane-disrupting mechanism of action is less likely to induce bacterial resistance compared to conventional antibiotics that have specific molecular targets. oup.comasm.org Further research could optimize its potency and selectivity to create a powerful therapeutic for treating infections caused by multidrug-resistant bacteria. asm.org
Materials Science Applications: There is growing interest in creating materials with inherent antimicrobial properties to prevent infections associated with medical devices and to improve food safety. rsc.orgresearchgate.net Future applications could involve:
Antimicrobial Coatings: Covalently immobilizing this compound onto the surfaces of catheters, implants, or wound dressings could create "contact-killing" surfaces that prevent biofilm formation. rsc.orgacs.org
Bioactive Hydrogels: Incorporating this compound into hydrogel wound dressings can provide both a moist healing environment and protection against bacterial infection. acs.org
Food Preservation: AMPs are being explored as natural preservatives in food packaging to inhibit the growth of spoilage microorganisms. sustaine.org
The journey from peptide discovery to these advanced applications is long, but the potential of this compound and other AMPs to address critical challenges in medicine and technology makes it a compelling field for future research.
Q & A
Q. How can researchers address reproducibility challenges in this compound studies?
- Methodological Answer :
- Adhere to NIH guidelines for preclinical reporting: Detailed materials (supplier, lot numbers), experimental timelines, and raw data deposition (e.g., Zenodo).
- Share protocols via protocols.io and include negative controls in all assays.
- Perform power analysis a priori to justify sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
